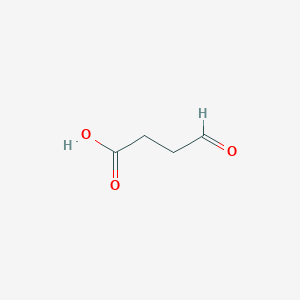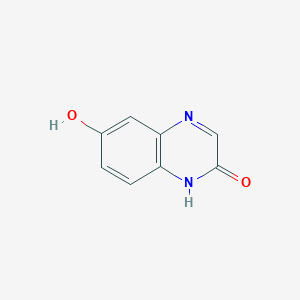![molecular formula C26H35IN2O3 B044819 3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide CAS No. 114865-68-8](/img/structure/B44819.png)
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide, commonly known as HIN-212, is a novel compound that has gained significant attention in the field of scientific research. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. HIN-212 has been studied extensively due to its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
HIN-212 acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is primarily expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking the dopamine D3 receptor, HIN-212 reduces the activity of these pathways, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
HIN-212 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which may contribute to its activity against drug addiction and schizophrenia. HIN-212 has also been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its activity against depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HIN-212 is its selectivity for the dopamine D3 receptor, which allows for more targeted and specific studies. However, HIN-212 is a relatively new compound, and its use in laboratory experiments is still being explored. One limitation of HIN-212 is its complex synthesis process, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of HIN-212. One potential area of research is the development of more efficient synthesis methods to increase the availability of the compound for laboratory studies. Another area of research is the exploration of HIN-212's potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety and bipolar disorder. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HIN-212 and its mechanism of action.
Synthesemethoden
The synthesis of HIN-212 involves a multi-step process that starts with the preparation of the intermediate compound 4-hydroxy-3-iodoaniline. This compound is then reacted with 3-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propylamine to form the desired product, HIN-212. The synthesis of HIN-212 is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
HIN-212 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have significant activity against drug addiction, depression, and schizophrenia. HIN-212 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models of the disease.
Eigenschaften
CAS-Nummer |
114865-68-8 |
|---|---|
Produktname |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
Molekularformel |
C26H35IN2O3 |
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide |
InChI |
InChI=1S/C26H35IN2O3/c1-3-15-29(21-11-10-20-6-4-7-25(32-2)22(20)18-21)16-5-14-28-26(31)13-9-19-8-12-24(30)23(27)17-19/h4,6-8,12,17,21,30H,3,5,9-11,13-16,18H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
SJZRIAMMNCVMFZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
Kanonische SMILES |
CCCN(CCCNC(=O)CCC1=CC(=C(C=C1)O)I)C2CCC3=C(C2)C(=CC=C3)OC |
Synonyme |
8-methoxy-2-(N-propyl-N-(3'-iodo-4'-hydroxyphenyl)-propionamido-N'-propylamino)tetralin BH-8-MeO-N-PAT Bolton-Hunter-8-methoxy-2-(N-propyl-N-propylamino)tetralin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



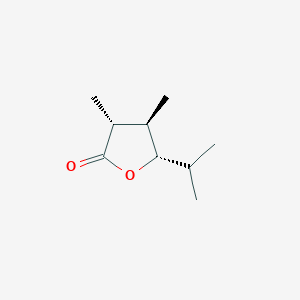
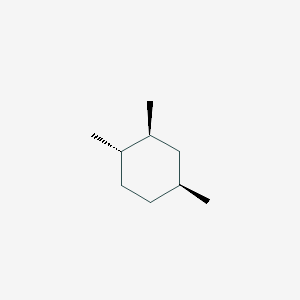

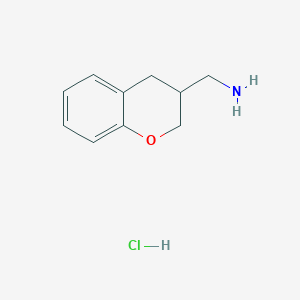
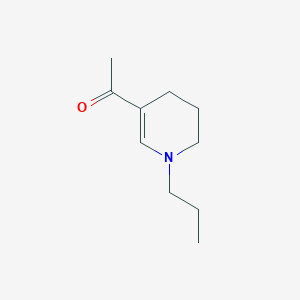
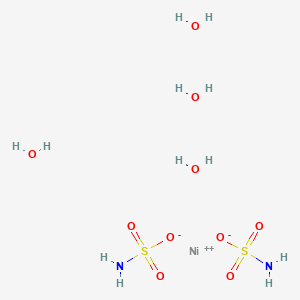
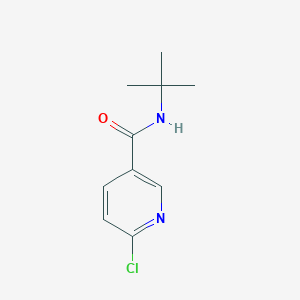
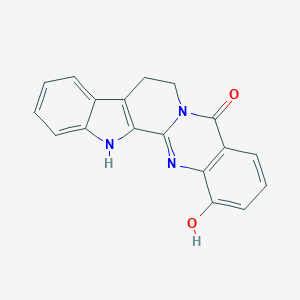
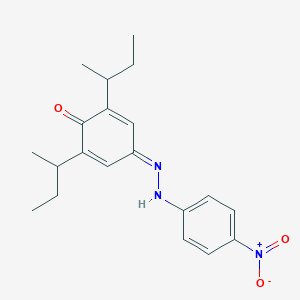
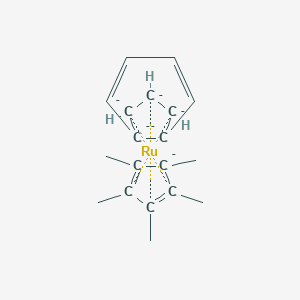
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)
